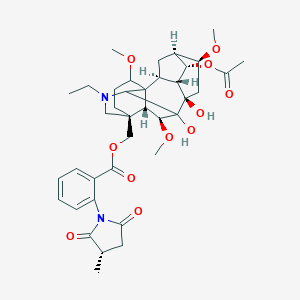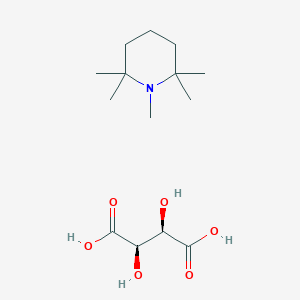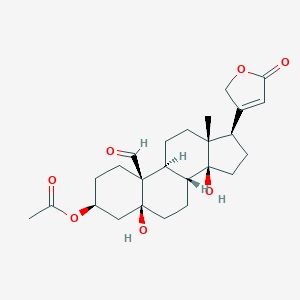
Nudicauline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ipwqjeoncufcor-rnnmqtrdsa- (CAS No. 99815-83-5) is a compound with the molecular formula C38H50N2O11.HClO4 and a molecular weight of 810.5 g/mol. It is known for its role as an Alpha-Bungarotoxin neuronal nicotinic receptor antagonist, with a selectivity comparable to that of Methyllycaconitine at brain sites.
Vorbereitungsmethoden
The synthetic routes and reaction conditions for Ipwqjeoncufcor-rnnmqtrdsa- are not explicitly detailed in the available sources. it is typically synthesized under controlled laboratory conditions to ensure high purity and efficacy. Industrial production methods would likely involve large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities to maintain quality and consistency.
Analyse Chemischer Reaktionen
Ipwqjeoncufcor-rnnmqtrdsa- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are not specified in the available sources, but typical reagents for such reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions would depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ipwqjeoncufcor-rnnmqtrdsa- has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a neuronal nicotinic receptor antagonist, which makes it valuable in neuropharmacological studies. Its selectivity for brain sites allows researchers to study the effects of nicotinic receptor inhibition on neural activity and behavior.
Wirkmechanismus
The mechanism of action of Ipwqjeoncufcor-rnnmqtrdsa- involves its binding to neuronal nicotinic receptors, thereby inhibiting their activity. This inhibition affects the transmission of neural signals, which can be useful in studying various neurological conditions and potential treatments. The molecular targets and pathways involved include the nicotinic acetylcholine receptors in the brain.
Vergleich Mit ähnlichen Verbindungen
Ipwqjeoncufcor-rnnmqtrdsa- is similar to other Alpha-Bungarotoxin neuronal nicotinic receptor antagonists, such as Methyllycaconitine. its unique selectivity and binding affinity make it a valuable tool in neuropharmacological research. Similar compounds include Nudicauline and other nicotinic receptor antagonists .
Eigenschaften
CAS-Nummer |
99815-83-5 |
|---|---|
Molekularformel |
C38H50N2O11 |
Molekulargewicht |
710.8 g/mol |
IUPAC-Name |
[(1R,2R,3R,4S,5R,6S,8R,9S,10S,13S,16S,17R,18S)-4-acetyloxy-11-ethyl-8,9-dihydroxy-6,16,18-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-[(3S)-3-methyl-2,5-dioxopyrrolidin-1-yl]benzoate |
InChI |
InChI=1S/C38H50N2O11/c1-7-39-17-35(18-50-33(44)21-10-8-9-11-24(21)40-27(42)14-19(2)32(40)43)13-12-26(48-5)37-23-15-22-25(47-4)16-36(45,28(23)29(22)51-20(3)41)38(46,34(37)39)31(49-6)30(35)37/h8-11,19,22-23,25-26,28-31,34,45-46H,7,12-18H2,1-6H3/t19-,22+,23+,25-,26-,28+,29-,30+,31-,34-,35-,36+,37+,38+/m0/s1 |
InChI-Schlüssel |
IPWQJEONCUFCOR-SMGABUFOSA-N |
SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Isomerische SMILES |
CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2[C@@H]([C@@]([C@H]31)([C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)C[C@@H](C8=O)C |
Kanonische SMILES |
CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC(=O)C)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N8C(=O)CC(C8=O)C |
Reinheit |
96% (TLC, mass-spectrometry) |
Synonyme |
O14-Demethylmethyllycaconitine 14-acetate, perchlorate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)





